4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
CAS No.: 2548989-39-3
Cat. No.: VC11840751
Molecular Formula: C18H20N8
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548989-39-3 |
|---|---|
| Molecular Formula | C18H20N8 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| Standard InChI | InChI=1S/C18H20N8/c1-3-14-15(4-1)19-12-22-18(14)25-9-7-24(8-10-25)16-11-17(21-13-20-16)26-6-2-5-23-26/h2,5-6,11-13H,1,3-4,7-10H2 |
| Standard InChI Key | XTQKHZXGLKZAGQ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 |
| Canonical SMILES | C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 |
Introduction
Synthesis of Related Compounds
The synthesis of compounds containing similar heterocyclic rings often involves multi-step reactions. For instance, the synthesis of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine involves the use of Vilsmeier–Haack reagent followed by treatment with ammonium carbonate . Similarly, 7-aminooxazolo[5,4-d]pyrimidine derivatives are synthesized through cyclization reactions involving oxazole and pyrimidine derivatives .
Research Findings and Data
Given the lack of specific data on 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, we can infer potential properties based on related compounds:
Future Directions
-
Synthesis: Developing efficient synthetic routes for this compound could involve exploring reactions similar to those used for related pyrimidine and pyrazole derivatives.
-
Biological Evaluation: Assessing its biological activity, particularly in areas like anticancer or neurological disorders, could provide valuable insights into its potential applications.
-
Structural Modifications: Investigating structural analogs by modifying the piperazine or pyrazole rings could lead to compounds with enhanced biological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume